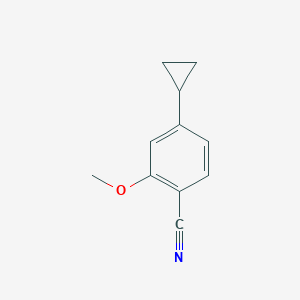

4-Cyclopropyl-2-methoxybenzonitrile

Description

4-Cyclopropyl-2-methoxybenzonitrile is a substituted benzonitrile derivative featuring a cyclopropyl group at the 4-position and a methoxy group at the 2-position of the benzene ring. This compound is of interest in medicinal chemistry and agrochemical research, as cyclopropane-containing molecules often exhibit unique bioactivity profiles.

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-cyclopropyl-2-methoxybenzonitrile |

InChI |

InChI=1S/C11H11NO/c1-13-11-6-9(8-2-3-8)4-5-10(11)7-12/h4-6,8H,2-3H2,1H3 |

InChI Key |

CNHNWIVMUHEBGI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC2)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclopropyl Group Formation and Aromatic Substitution

The core challenge in synthesizing 4-Cyclopropyl-2-methoxybenzonitrile lies in installing the cyclopropyl group at the para position relative to the methoxy substituent on the benzonitrile ring. Several methodologies have been developed to achieve this:

Cyclopropanation via Simmons–Smith Reaction :

The Simmons–Smith reaction is a classical method to form cyclopropyl rings by reacting alkenes with diiodomethane and diethylzinc. This approach can be applied to precursors containing an exocyclic double bond, effectively generating the cyclopropyl ring on the aromatic scaffold. This method is noted for its stereospecificity and mild reaction conditions.Cycloalkylation Using Cyclopropyl Halides :

A common industrial approach involves nucleophilic substitution of cyclopropyl halides (e.g., cyclopropylmethyl bromide or chloride) onto a suitably functionalized aromatic intermediate. For example, 4-tert-butoxy phenylethyl alcohol can be reacted with cyclopropyl halides in polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide, in the presence of bases like sodium hydride or sodium methylate, to introduce the cyclopropylmethoxyethyl side chain.Grignard Reaction for Intermediate Formation :

The synthesis often starts with para-chlorophenol, which is protected via tert-butyl ether formation. This intermediate undergoes Grignard reaction with magnesium and ethylene oxide to yield 4-tert-butoxy phenylethyl alcohol. Subsequent reaction with cyclopropyl halides introduces the cyclopropyl group.

Alternative Approaches and One-Pot Syntheses

One-Pot Reaction Using Cyclopropylamine and 4-Methoxybenzaldehyde :

A more direct synthetic approach involves the condensation of cyclopropylamine with 4-methoxybenzaldehyde in dioxane under reflux, yielding cyclopropyl-substituted derivatives in moderate yields (~71%). This method avoids the need for base catalysts and simplifies purification.Reductive Amination and Substitution Reactions :

Starting from 2-methoxybenzonitrile, cyclopropylamine intermediates can be generated via treatment with ethylmagnesium bromide and titanium isopropoxide, followed by Lewis acid catalysis. These intermediates are then subjected to reductive amination or nucleophilic substitution to introduce the cyclopropyl group.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Simmons–Smith Cyclopropanation | Alkene precursor, CH₂I₂, Et₂Zn | Mild, CH₂Cl₂ solvent | Not specified | Stereospecific cyclopropyl formation | Requires alkene precursor |

| Grignard + Alkylation | Para-chlorophenol, Mg, ethylene oxide, cyclopropyl halides | 15–70 °C, 8–15 h | 69–92% (multi-step) | High yield, industrial scalability | Multiple steps, protection/deprotection needed |

| One-Pot Condensation | Cyclopropylamine, 4-methoxybenzaldehyde | Reflux in dioxane, 4 h | ~71% | Simple, avoids base catalyst | Moderate yield, limited scope |

| Reductive Amination | 2-Methoxybenzonitrile, EtMgBr, Ti(OiPr)₄ | Lewis acid catalysis | Not specified | Access to cyclopropylamine intermediates | Requires metal reagents, multiple steps |

Research Perspectives and Industrial Considerations

The industrial synthesis prioritizes routes that minimize cost and maximize yield, often employing continuous flow reactors for better control and scalability.

The cyclopropyl group imparts unique steric and electronic properties, influencing the compound's biological activity and reactivity, which underscores the importance of precise synthetic control.

The methoxy substituent enhances hydrogen bonding and modulates enzyme interactions, relevant for pharmaceutical applications, thus synthesis methods must preserve these functional groups intact.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-methoxybenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropyl-2-methoxybenzonitrile has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-methoxybenzonitrile depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The cyclopropyl and methoxy groups can affect the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with 4-methoxybenzonitrile , a structurally related analog described in the provided evidence .

| Property | 4-Cyclopropyl-2-methoxybenzonitrile | 4-Methoxybenzonitrile |

|---|---|---|

| Substituents | -CN (1-position), -OCH₃ (2), cyclopropyl (4) | -CN (1-position), -OCH₃ (4) |

| Electronic Effects | Methoxy (-OCH₃) is electron-donating (para-directing); cyclopropyl may exert mild electron-withdrawing effects due to ring strain. | Methoxy (-OCH₃) is electron-donating (para-directing), enhancing ring electron density. |

| Steric Effects | Bulky cyclopropyl group increases steric hindrance at the 4-position. | Minimal steric hindrance; methoxy group is smaller. |

| Potential Reactivity | Nitrile group may undergo hydrolysis to carboxylic acids; cyclopropyl ring could participate in ring-opening reactions under acidic conditions. | Nitrile group reactive toward nucleophiles; methoxy group stabilizes aromatic ring against electrophilic attack. |

Physicochemical Properties (Inferred)

Research Implications and Limitations

- Applications : The cyclopropyl group in this compound may enhance binding affinity in drug targets (e.g., kinase inhibitors) compared to simpler analogs like 4-methoxybenzonitrile, which is typically used as a synthetic intermediate.

- Knowledge Gaps: The provided evidence lacks explicit data on the target compound’s synthesis, bioactivity, or environmental impact. Further experimental studies are required to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.